Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate
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Overview
Description
Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate is a compound that belongs to the thiazole family, which is known for its diverse biological activities. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is a key component of many biologically active molecules
Preparation Methods
The synthesis of Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of α-acetobutyro-lactone with thiourea in ethanol can yield a thiazole derivative Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or halides.
Scientific Research Applications
Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
Methyl 5-((4-methoxybenzyl)amino)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C13H14N2O3S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
methyl 5-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O3S/c1-17-10-5-3-9(4-6-10)7-14-12-11(13(16)18-2)15-8-19-12/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
KJHGSDDTFVJODR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(N=CS2)C(=O)OC |
Origin of Product |
United States |
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